molecular formula C11H11NO3S B14381580 5-{[(4-Methoxyphenyl)sulfanyl]methyl}-1,2-oxazol-3(2H)-one CAS No. 89660-88-8

5-{[(4-Methoxyphenyl)sulfanyl]methyl}-1,2-oxazol-3(2H)-one

Cat. No.: B14381580
CAS No.: 89660-88-8
M. Wt: 237.28 g/mol
InChI Key: XYNAQZBFNSANHI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-{[(4-Methoxyphenyl)sulfanyl]methyl}-1,2-oxazol-3(2H)-one is a synthetic organic compound that belongs to the oxazole family. Oxazoles are heterocyclic compounds containing an oxygen and nitrogen atom in a five-membered ring. This particular compound is characterized by the presence of a methoxyphenyl group and a sulfanyl methyl group attached to the oxazole ring. The unique structure of this compound makes it an interesting subject for various chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-{[(4-Methoxyphenyl)sulfanyl]methyl}-1,2-oxazol-3(2H)-one typically involves the reaction of 4-methoxybenzyl chloride with thiourea to form 4-methoxyphenylthiourea. This intermediate is then reacted with chloroacetic acid to yield the desired oxazole compound. The reaction conditions usually involve refluxing in an appropriate solvent such as ethanol or acetonitrile, with the addition of a base like sodium hydroxide to facilitate the reaction.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions: 5-{[(4-Methoxyphenyl)sulfanyl]methyl}-1,2-oxazol-3(2H)-one undergoes various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The oxazole ring can be reduced under specific conditions to form corresponding dihydro derivatives.

    Substitution: The methoxy group can undergo nucleophilic substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are often employed.

Major Products:

    Oxidation: Sulfoxides and sulfones.

    Reduction: Dihydro derivatives of the oxazole ring.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

5-{[(4-Methoxyphenyl)sulfanyl]methyl}-1,2-oxazol-3(2H)-one has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 5-{[(4-Methoxyphenyl)sulfanyl]methyl}-1,2-oxazol-3(2H)-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

    4-Methoxyphenylthiourea: Shares the methoxyphenyl and sulfanyl groups but lacks the oxazole ring.

    2-Methyl-5-phenyl-1,3-oxazole: Similar oxazole structure but with different substituents.

    5-Phenyl-1,2-oxazole-3(2H)-one: Lacks the methoxyphenyl and sulfanyl groups.

Uniqueness: 5-{[(4-Methoxyphenyl)sulfanyl]methyl}-1,2-oxazol-3(2H)-one is unique due to the combination of the methoxyphenyl and sulfanyl groups with the oxazole ring. This unique structure imparts specific chemical and biological properties that are not observed in other similar compounds .

Properties

CAS No.

89660-88-8

Molecular Formula

C11H11NO3S

Molecular Weight

237.28 g/mol

IUPAC Name

5-[(4-methoxyphenyl)sulfanylmethyl]-1,2-oxazol-3-one

InChI

InChI=1S/C11H11NO3S/c1-14-8-2-4-10(5-3-8)16-7-9-6-11(13)12-15-9/h2-6H,7H2,1H3,(H,12,13)

InChI Key

XYNAQZBFNSANHI-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)SCC2=CC(=O)NO2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.